5-cyclopropyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S2/c21-13(11-6-12(22-20-11)10-3-4-10)17-14-18-19-15(24-14)23-8-9-2-1-5-16-7-9/h1-2,5-7,10H,3-4,8H2,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQLRCCHBUMPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-cyclopropyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide (CAS Number: 1226448-36-7) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 359.4 g/mol. The structure includes an isoxazole ring, a thiadiazole moiety, and a pyridine derivative, which collectively contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₅O₂S₂ |
| Molecular Weight | 359.4 g/mol |
| CAS Number | 1226448-36-7 |
Antimicrobial and Antiparasitic Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiadiazole and oxadiazole rings have shown effectiveness against various bacterial strains and parasites such as Plasmodium falciparum .
Anticancer Activity
Studies suggest that isoxazole derivatives can induce apoptosis in cancer cells. For example, compounds with structural similarities have been reported to exhibit cytotoxic effects against human leukemia cell lines (CEM-13 and U-937) with IC50 values in the sub-micromolar range . The mechanism appears to involve the activation of apoptotic pathways through p53 expression modulation.
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets involved in cell proliferation and survival pathways. The presence of the isoxazole ring allows for potential interactions with various receptors and enzymes, which could lead to its observed biological effects .
Case Studies
- Cytotoxicity Assay : In vitro studies demonstrated that the compound significantly inhibited the growth of several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The assay results indicated a dose-dependent response, confirming its potential as an anticancer agent.
- Antimicrobial Testing : In a comparative study against standard antibiotics, the compound displayed superior activity against certain resistant strains of bacteria, suggesting its potential utility in treating infections caused by multi-drug resistant organisms.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of isoxazole and thiadiazole exhibit promising anticancer properties. In particular:
- Mechanism of Action : The compound may inhibit tubulin polymerization, which is critical for cancer cell division. Studies have shown that similar compounds can interact with the colchicine binding site on tubulin, leading to antiproliferative effects against various cancer cell lines such as breast carcinoma (T47D) and colon carcinoma (HT-29) .
- Case Studies : A study demonstrated that related thiadiazole derivatives exhibited significant cytotoxicity against several cancer types. The compound's structure allows for potential modifications that could enhance its efficacy against resistant cancer strains .
Antimicrobial Properties
The compound also shows potential as an antimicrobial agent:
- Antibacterial Activity : Compounds with similar structural motifs have been tested for their ability to combat bacterial infections. Thiadiazole derivatives have been shown to possess moderate to high antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Some derivatives have demonstrated antifungal properties, suggesting that modifications to the isoxazole or thiadiazole moieties can lead to enhanced activity against fungal pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 5-cyclopropyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide:
| Structural Feature | Impact on Activity |
|---|---|
| Cyclopropyl Group | Enhances lipophilicity and cell membrane penetration |
| Thiadiazole Ring | Contributes to biological activity through interaction with target proteins |
| Isoxazole Moiety | Potentially involved in hydrogen bonding with biological targets |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogues include derivatives with modifications to the thioether-linked aromatic group or the carboxamide moiety. For example:
The cyclopropyl-isoxazole carboxamide may confer greater rigidity and metabolic stability compared to phenoxyacetamide groups in analogues like 5j or 5h .
Functional Analogues with Different Heterocyclic Cores
Thiazole vs. Pyridine Substitutions
A close analogue () replaces the pyridine ring with a 2-methylthiazole group, yielding 5-cyclopropyl-N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide. Thiazole’s sulfur atom and methyl group may alter electronic properties and bioavailability compared to the pyridine variant.
Oxadiazole vs. Thiadiazole Cores
Compounds with 1,3,4-oxadiazole cores (e.g., ) exhibit antifungal activity via ergosterol biosynthesis inhibition.
Q & A
Q. What synthetic routes are commonly employed to prepare this compound?
The synthesis typically involves multi-step reactions:
- Thiadiazole core formation : Reacting thiosemicarbazide derivatives with cyclizing agents (e.g., POCl₃) under reflux, followed by pH adjustment to precipitate the product .
- Isoxazole coupling : The isoxazole-3-carboxamide moiety is introduced via nucleophilic substitution or coupling reactions using reagents like DMF/K₂CO₃ and alkyl halides (e.g., pyridin-3-ylmethyl chloride) .
- Final assembly : Amide bond formation between the isoxazole and thiadiazole units using coupling agents (e.g., EDC/HOBt) under inert conditions .
Q. Which spectroscopic techniques validate the compound’s structure?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and cyclopropane integration .
- Mass spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹) .
Q. What biological activities are reported for structurally analogous compounds?
Similar isoxazole-thiadiazole hybrids exhibit:
- Antimicrobial activity : pH-dependent inhibition of bacterial growth (e.g., Staphylococcus aureus) .
- Anticancer potential : Cytotoxicity against cancer cell lines via apoptosis induction .
- Anti-inflammatory effects : COX-2 inhibition in preclinical models .
Advanced Research Questions
Q. How can reaction yields for the thiadiazole moiety be optimized?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Catalyst use : K₂CO₃ or triethylamine improves alkylation efficiency .
- Purity control : Column chromatography (silica gel, ethyl acetate/hexane) isolates high-purity intermediates .
Q. How to resolve contradictions in biological activity data across studies?
- Assay standardization : Control variables like pH (critical for antimicrobial activity ), cell line selection, and compound solubility.
- Dose-response validation : Use IC₅₀/EC₅₀ values to compare potency under consistent conditions .
Q. What computational methods predict this compound’s molecular targets?
- Molecular docking : Screen against protein databases (e.g., PDB) to identify binding affinities for kinases or enzymes .
- QSAR modeling : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with bioactivity .
Q. How to design SAR studies for modifying substituents?
- Core modifications : Replace pyridin-3-ylmethyl with other heteroaromatic groups (e.g., thiophene) to assess impact on solubility .
- Functional group swaps : Substitute the cyclopropyl ring with spiropentane or larger rings to study steric effects .
Q. What in vitro assays elucidate the compound’s mechanism of action?
- Enzyme inhibition assays : Test inhibition of topoisomerase II or tubulin polymerization .
- Cellular assays : Measure ROS generation or mitochondrial membrane disruption in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
